2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid
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Overview
Description
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid is a complex organic compound that features a unique structure combining a propanoic acid backbone with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid typically involves multiple steps, starting with the preparation of the imidazole derivative. The trityl-protected imidazole can be synthesized through a series of reactions involving nitriles and amines under controlled conditions . The final step involves the coupling of the imidazole derivative with a propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups onto the imidazole ring.
Scientific Research Applications
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-4-yl)ethyl)amino)propanoic acid: Similar structure but with a different position of the imidazole ring.
2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-2-yl)ethyl)amino)propanoic acid: Another positional isomer with different biological activity.
Uniqueness
The uniqueness of 2,2-dimethyl-3-oxo-3-((2-(1-trityl-1H-imidazol-5-yl)ethyl)amino)propanoic acid lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its isomers .
Properties
Molecular Formula |
C29H29N3O3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-[2-(3-tritylimidazol-4-yl)ethylamino]propanoic acid |
InChI |
InChI=1S/C29H29N3O3/c1-28(2,27(34)35)26(33)31-19-18-25-20-30-21-32(25)29(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,18-19H2,1-2H3,(H,31,33)(H,34,35) |
InChI Key |
DOAHJGRKIDVTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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